4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Catalog No.
S3215550
CAS No.
863512-17-8
M.F
C18H17BrN2O3S2
M. Wt
453.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethy...

CAS Number

863512-17-8

Product Name

4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

IUPAC Name

4-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

Molecular Formula

C18H17BrN2O3S2

Molecular Weight

453.37

InChI

InChI=1S/C18H17BrN2O3S2/c1-24-16-6-2-13(3-7-16)18-21-15(12-25-18)10-11-20-26(22,23)17-8-4-14(19)5-9-17/h2-9,12,20H,10-11H2,1H3

InChI Key

NPFKDOVKIOLECS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br

solubility

not available

Antiviral Activity

Specific Scientific Field: Virology and antiviral drug development.

Summary: Researchers have investigated the antiviral potential of indole derivatives, including the compound . Specifically, 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has been evaluated for its inhibitory activity against influenza A and CoxB3 viruses .

Experimental Procedures:

    Compound Synthesis: The compound is synthesized using appropriate chemical reactions.

    In Vitro Assays: Researchers perform in vitro assays to assess antiviral activity.

    IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined for each virus strain.

Results:

Antibacterial and Antifungal Activity

Specific Scientific Field: Microbiology and antimicrobial research.

Summary: Thiazoles, including the thiazole ring present in the compound, exhibit diverse biological activities, such as antibacterial and antifungal effects .

Experimental Procedures:

    Compound Synthesis: Researchers synthesize 2,4-disubstituted thiazole derivatives.

    In Vitro Assays: The synthesized compounds are evaluated for antibacterial and antifungal activity using the broth microdilution method.

Results:

Anticancer Evaluation (In Vitro)

Specific Scientific Field: Oncology and cancer drug discovery.

Summary: Researchers have explored the potential of the compound as an anticancer agent in vitro .

Experimental Procedures:

    Cell Culture: Cancer cell lines are cultured.

    Compound Treatment: The compound is added to the cell cultures.

    Cytotoxicity Assays: Researchers assess cell viability and cytotoxic effects.

Results:

4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a bromine atom, a thiazole ring, and a benzenesulfonamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen, which contributes to the compound's unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines or thiols, which can lead to the formation of new derivatives.
  • Oxidation: The thiazole ring may be oxidized to form sulfoxides or sulfones, altering its reactivity and properties.
  • Reduction: The sulfonamide group can be reduced to yield the corresponding amine, which may exhibit different biological activities.

Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has shown promising biological activities:

  • Antibacterial and Antifungal Properties: Research indicates that this compound exhibits significant antibacterial effects against various pathogens. Its structural components allow it to interact with bacterial enzymes, potentially inhibiting their growth.
  • Enzyme Inhibition: It has been studied for its ability to inhibit carbonic anhydrase enzymes, with specific selectivity noted for carbonic anhydrase IX over carbonic anhydrase II. This selectivity suggests potential applications in cancer treatment by targeting tumor-associated enzymes .
  • Induction of Apoptosis: In studies involving cancer cell lines, this compound has been observed to induce apoptosis, significantly increasing the percentage of apoptotic cells compared to controls .

The synthesis of 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 2-amino-4-methoxyphenylthiazole.
  • Reaction Conditions: The reaction is generally conducted in an organic solvent like dichloromethane in the presence of a base such as triethylamine.
  • Purification: After the reaction is complete, purification methods such as recrystallization or column chromatography are employed to isolate the desired product.

Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability.

The compound has several notable applications:

  • Medicinal Chemistry: Due to its antibacterial and antifungal properties, it is being explored as a potential therapeutic agent.
  • Materials Science: Its unique structural features make it suitable for developing novel materials with specific electronic or optical properties.
  • Biological Research: It serves as a probe for studying enzyme inhibition and protein-ligand interactions .

Studies have indicated that 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide interacts with various biological targets:

  • Binding Affinity: It shows strong binding affinity towards specific enzyme active sites, suggesting its utility in drug design aimed at these targets.
  • Mechanistic Insights: Research has provided insights into how this compound interacts at the molecular level with proteins involved in disease pathways, particularly in cancer biology .

Several compounds share structural similarities with 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(1,3-thiazol-2-yl)benzenesulfonamideLacks bromine atomMay have different reactivity and biological activity
4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamideChlorine instead of bromineInfluences chemical properties and applications
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamideContains methoxy groupAffects solubility and interaction with biological targets

Uniqueness

The uniqueness of 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide lies in its combination of a bromine atom and a thiazole ring. This combination enhances its reactivity and potential as an intermediate in organic synthesis while also contributing to its efficacy in various biological applications. The presence of the methoxy group further adds to its distinctiveness in terms of solubility and interaction profiles compared to similar compounds .

XLogP3

4.2

Dates

Last modified: 08-18-2023

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